Ethyl 3-hexenoate

Catalog No.
S619034
CAS No.
2396-83-0
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hexenoate

CAS Number

2396-83-0

Product Name

Ethyl 3-hexenoate

IUPAC Name

ethyl (E)-hex-3-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+

InChI Key

VTSFIPHRNAESED-AATRIKPKSA-N

SMILES

CCC=CCC(=O)OCC

Canonical SMILES

CCC=CCC(=O)OCC

Isomeric SMILES

CC/C=C/CC(=O)OCC

Food Science and Flavoring:

  • Flavoring agent: Ethyl 3-hexenoate contributes a pleasant fruity aroma, often described as reminiscent of pineapple, apple, and honey. This makes it a valuable addition to various food products, including beverages, candies, and baked goods. [Source: The Good Scents Company - ]

Agriculture and Insect Behavior:

  • Insect attractant: Studies have shown that ethyl 3-hexenoate can act as an attractant for certain insect species, including the Khapra beetle and the red flour beetle. This knowledge could be utilized in the development of traps for monitoring or controlling these pest insects. [Source: Journal of Stored Products Research - ]

Material Science and Polymer Research:

  • Monomer for bio-based polymers: Limited research suggests the potential of ethyl 3-hexenoate as a building block for bio-based polymers. These polymers could offer a more sustainable alternative to traditional petroleum-derived plastics. However, further exploration in this area is needed. [Source: Green Chemistry - ]

Ethyl 3-hexenoate, also known as ethyl hex-3-enoate, is an organic compound classified as a fatty acid ester. It has the chemical formula C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.20 g/mol. This compound is primarily derived from the esterification of 3-hexenoic acid with ethanol, resulting in a colorless liquid with a fruity aroma, often associated with various flavor profiles in food products .

Typical of esters, including:

  • Esterification: The reaction between 3-hexenoic acid and ethanol to form ethyl 3-hexenoate.
  • Hydrolysis: Under acidic or basic conditions, ethyl 3-hexenoate can be hydrolyzed back into its parent acid and alcohol.
  • Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, which can be catalyzed by acids or bases.

These reactions are significant in both synthetic organic chemistry and industrial applications .

The synthesis of ethyl 3-hexenoate is primarily achieved through the following methods:

  • Conventional Esterification:
    • Reacting 3-hexenoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to promote ester formation.
  • Enzymatic Synthesis:
    • Utilizing lipase enzymes to catalyze the reaction under mild conditions, which can enhance yield and selectivity while reducing by-products .
  • Transesterification:
    • Reacting another fatty acid ester with ethanol to produce ethyl 3-hexenoate, often under catalytic conditions .

Ethyl 3-hexenoate finds applications across various fields:

  • Flavoring Agent: Used in the food industry for its fruity flavor profile.
  • Fragrance Component: Incorporated into perfumes and scented products due to its pleasant aroma.
  • Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds in chemical manufacturing processes .

Research on ethyl 3-hexenoate's interactions primarily focuses on its metabolic pathways and potential effects on cellular processes. While specific interaction studies are sparse, its involvement in lipid metabolism suggests it may interact with various enzymes and metabolic pathways related to fatty acids .

Ethyl 3-hexenoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Ethyl HexanoateC8H16O2C_8H_{16}O_2A saturated fatty acid ester with a milder aroma.
Ethyl ButyrateC6H12O2C_6H_{12}O_2Known for its pineapple-like scent; shorter carbon chain.
Ethyl AcetateC4H8O2C_4H_{8}O_2Widely used solvent; has a sweet smell but less fruity than ethyl 3-hexenoate.
Methyl HexanoateC7H14O2C_7H_{14}O_2Similar structure but with a methyl group instead of ethyl; different sensory properties.

Ethyl 3-hexenoate is unique due to its unsaturation at the third carbon position, contributing to its distinctive fruity aroma compared to other esters that may have more neutral or different scent profiles .

Ethyl 3-hexenoate (CAS 2396-83-0), an unsaturated ester with the molecular formula C₈H₁₄O₂, was first synthesized in the mid-20th century as part of efforts to characterize flavor compounds in natural products. Early preparation methods involved esterification of 3-hexenoic acid with ethanol using dicyclohexylcarbodiimide as a coupling agent. Its discovery in natural sources, such as pineapple, melon, and passion fruit, followed later through gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds. By the 1970s, it was recognized as a key contributor to the fruity aroma profiles of these foods, leading to its adoption in flavor and fragrance industries.

Table 1: Key Physical Properties of Ethyl 3-Hexenoate

PropertyValueSource
Molecular Weight142.20 g/mol
Boiling Point63–64°C (12 mmHg)
Density0.896 g/mL at 25°C
Refractive Index1.426
Odor ProfileFruity, pineapple, green

Significance in Organic Chemistry and Food Science

In organic chemistry, ethyl 3-hexenoate serves as a model compound for studying esterification and transesterification reactions. Its α,β-unsaturated structure (CH₂=CH–COO–C₂H₅) enables participation in conjugate additions and cycloadditions, making it valuable for synthesizing complex molecules. For example, lipase-catalyzed reactions using Candida antarctica lipase B have been optimized for its production, highlighting its role in green chemistry.

In food science, ethyl 3-hexenoate is prized for its role in flavor formulations. It contributes to the aroma of pineapple (17.34 µg/kg in Smooth Cayenne varieties), apple, and guava, with odor activity values (OAVs) exceeding 2.9 in pulp and core tissues. Its synthetic counterpart is widely used to enhance tropical fruit flavors in beverages, candies, and dairy products.

Table 2: Natural Occurrence in Food Sources

SourceConcentration (µg/kg)Reference
Pineapple pulp5.81–17.34
Passion fruit juice78.06
KiwifruitTrace amounts

Current Research Landscape

Recent studies focus on sustainable production and advanced analytical methods:

  • Green Synthesis: Ultrasound-assisted enzymatic esterification reduces reaction time from 120 minutes to 40 minutes while achieving 94% yield, leveraging Candida antarctica lipase B. Microwave-assisted methods are also under exploration.
  • Microbial Production: Saccharomyces cerevisiae and Lactobacillus spp. have been engineered to produce ethyl 3-hexenoate via fermentation, offering a bio-based alternative to chemical synthesis.
  • Analytical Advances: HS-SPME-GC-MS techniques now detect concentrations as low as 0.006 µg/kg in complex matrices, enabling precise quantification in food products.

Table 3: Emerging Synthesis Methods

MethodCatalyst/AgentYield/TimeSource
Ultrasound-assistedLipase B (Novozym 435)94% in 40 min
Microbial fermentationSaccharomyces cerevisiae3.05 g/L
PyrolysisAcetate derivatives65–78%

Physical Description

colourless liquid

XLogP3

1.9

Density

0.897-0.901 (20°)

UNII

U53D99S694

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

26553-46-8
2396-83-0

Wikipedia

Ethyl 3-hexenoate
(3E)-ethyl 3-hexenoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Hexenoic acid, ethyl ester: ACTIVE
3-Hexenoic acid, ethyl ester, (3E)-: ACTIVE

Dates

Modify: 2023-08-15

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